2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

Catalog No.
S2883562
CAS No.
2097910-04-6
M.F
C14H17NO3S
M. Wt
279.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]...

CAS Number

2097910-04-6

Product Name

2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

IUPAC Name

2-ethoxy-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide

Molecular Formula

C14H17NO3S

Molecular Weight

279.35

InChI

InChI=1S/C14H17NO3S/c1-2-17-9-14(16)15-8-12(11-5-7-19-10-11)13-4-3-6-18-13/h3-7,10,12H,2,8-9H2,1H3,(H,15,16)

InChI Key

CFTSWZIYOKZKEQ-UHFFFAOYSA-N

SMILES

CCOCC(=O)NCC(C1=CSC=C1)C2=CC=CO2

solubility

not available

Experimental Procedures

To evaluate antimicrobial activity:

    Synthesis: Prepare the compound using established methods.

    In Vitro Assays: Incubate the compound with bacterial and fungal strains.

    Minimum Inhibitory Concentration (MIC): Determine the lowest concentration inhibiting microbial growth.

    Time-Kill Assays: Assess bactericidal/fungicidal effects over time.

    Mechanism Studies: Investigate interactions with microbial cell components.

Conclusion

2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide: holds promise as a novel antimicrobial agent. . Researchers continue to investigate its applications in combating infectious diseases.

2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a complex organic compound notable for its unique structural features, which include a furan ring, a thiophene moiety, and an acetamide functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. The integration of the furan and thiophene rings enhances its electronic properties, potentially increasing its reactivity and interactions with biological targets, making it a candidate for various therapeutic applications.

There is no current information regarding the specific mechanism of action of this compound.

Future Research Directions

The presence of furan and thiophene groups along with the amide functionality suggests potential for further exploration. Here are some possibilities:

  • Synthesis and characterization of the compound to confirm its properties and establish baseline data.
  • Investigation of its potential biological activity, such as antimicrobial or enzymatic inhibition.
  • Exploration of its reactivity for further functionalization or development as a building block for more complex molecules.
, including:

  • Oxidation: The furan and thiophene rings can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or other derivatives.
  • Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into different derivatives.
  • Substitution: The compound can participate in substitution reactions with halogens or alkylating agents under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents employed.

The synthesis of 2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of intermediate compounds such as 2-(furan-2-yl)ethanol and 2-(thiophen-3-yl)ethylamine.
  • Coupling these intermediates through an acylation reaction using ethyl acetate under controlled conditions to form the final product.

Advanced techniques like the Suzuki-Miyaura coupling reaction may also be utilized to form carbon-carbon bonds efficiently during synthesis .

This compound has several scientific research applications:

  • Chemistry: It serves as a building block in synthesizing more complex molecules and materials.
  • Biology: Its unique structure allows interaction with biological systems, making it a candidate for drug development and biochemical studies.
  • Industry: It can be utilized in producing advanced materials, such as polymers and electronic components, due to its heterocyclic structure .

The mechanism of action of 2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide involves its interaction with molecular targets within biological systems. The π–π interactions and hydrogen bonding capabilities of the furan and thiophene rings influence the compound's binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects .

Several compounds share structural similarities with 2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide. These include:

  • N-[2-(Furan-2-yl)ethyl]acetamide: Lacks the thiophene ring but shares the furan component.
  • N-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl]acetamide: Contains an indole instead of a thiophene.
  • N-[2-(Thiophen-3-yl)ethyl]acetamide: Contains only the thiophene moiety.

Comparison Table

Compound NameKey FeaturesUnique Aspects
2-Ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamideFuran & Thiophene ringsDual heterocyclic structure enhancing reactivity
N-[2-(Furan-2-yl)ethyl]acetamideFuran ring onlySimpler structure, less reactivity
N-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl]acetamideIndole ring instead of ThiophenePotentially different biological activity
N-[2-(Thiophen-3-yl)ethyl]acetamideThiophene ring onlyFocused on thiophene properties

The uniqueness of 2-ethoxy-N-[2-(furan-2-y)- 2-(thiophen -3-y)ethyl]acetamide lies in its combination of both furan and thiophene rings, which may enhance its reactivity profile compared to similar compounds lacking one of these heterocycles. This distinctive feature could lead to novel therapeutic applications not achievable by simpler compounds.

XLogP3

2

Dates

Last modified: 08-17-2023

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